1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine
Description
The compound 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine is a heterocyclic piperazine derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 4-(4-fluorophenyl)piperazine moiety at position 2. This structure combines a rigid bicyclic system with a fluorinated aromatic group, likely enhancing its binding affinity and selectivity toward biological targets such as neurotransmitter transporters or enzymes .
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5/c20-15-3-5-16(6-4-15)23-9-11-24(12-10-23)19-18-13-17(14-1-2-14)22-25(18)8-7-21-19/h3-8,13-14H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJQCSBXMJJZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling via Nucleophilic Substitution
In one protocol, 4-bromo-2-cyclopropylpyrazolo[1,5-a]pyrazine reacts with 4-(4-fluorophenyl)piperazine in dimethylacetamide (DMAc) using potassium carbonate as a base. Heating at 90°C for 18 hours affords the target compound in 65% yield. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) removes unreacted piperazine and regioisomers.
Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling improves efficiency for electron-deficient heterocycles. Using Pd(OAc)₂ and DavePhos ligand in tert-butanol at 100°C achieves 82% yield, with residual palladium levels below 5 ppm after activated carbon treatment.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable safer handling of exothermic steps, such as cyclopropane ring formation. A patented method uses microreactors to maintain temperatures below 10°C during cyclopropanecarbonyl chloride addition, reducing decomposition risks.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom flask) | Continuous Flow |
| Temperature | 80–100°C | 10–25°C (controlled exotherms) |
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd (recycled 3x) |
| Yield | 70–75% | 88–92% |
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) resolves the target compound from byproducts like de-fluorinated analogs. Nuclear Magnetic Resonance (NMR) confirms regiochemistry: the cyclopropyl protons appear as a multiplet at δ 1.2–1.4 ppm, while the fluorophenyl group shows doublets at δ 7.1–7.3 ppm.
Challenges and Mitigation Strategies
-
Cyclopropane Ring Stability : The strain in the cyclopropane moiety can lead to ring-opening under acidic conditions. Using milder acids (e.g., acetic acid instead of HCl) during workup prevents decomposition.
-
Piperazine Hydroscopicity : The 4-(4-fluorophenyl)piperazine intermediate is hygroscopic, requiring storage under nitrogen with molecular sieves.
Comparative Data on Synthetic Routes
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMAc, 90°C, 18h | 65% | 95% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 120°C, 24h | 75% | 98% |
| Flow Chemistry | Microreactor, 25°C, 2h | 92% | 99.5% |
Chemical Reactions Analysis
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring and formation of corresponding hydrolyzed products.
Scientific Research Applications
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Selected Piperazine Derivatives
Key Observations :
- The 4-(4-fluorophenyl)piperazine group is a common motif in CNS-targeting compounds, as seen in GBR 12909 (dopamine transporter inhibitor) and MCL0042 (melanocortin receptor antagonist) .
- Fluorine substitution at the phenyl ring improves metabolic stability and lipophilicity, a feature shared with flunarizine () and other fluorinated analogs .
Table 2: Comparative Pharmacological Data
Key Findings :
- GBR 12909 exhibits potent dopamine transporter (DAT) inhibition, with a Ki of 0.5 nM, and high selectivity over serotonin transporters (SERT).
- Compound 9 (), which shares the 4-(4-fluorophenyl)piperazine group, shows high selectivity for PI3Kδ over other isoforms, suggesting fluorophenylpiperazine’s versatility in targeting diverse enzymes .
- Flunarizine () undergoes CYP2D6-mediated metabolism, with fluorine substitution reducing clearance compared to non-fluorinated analogs like cinnarizine. This highlights the role of fluorine in improving pharmacokinetics .
Biological Activity
The compound 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N6
- Molecular Weight : 366.42 g/mol
- IUPAC Name : this compound
- CAS Number : 2640845-16-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its interaction with receptors and enzymes. The following sections detail its activity against specific targets.
1. Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibitors of this enzyme are sought for the treatment of hyperpigmentation disorders. The compound's structural features suggest it may exhibit competitive inhibition against tyrosinase.
- Case Study : A study evaluated various piperazine derivatives for their tyrosinase inhibitory activity, revealing that compounds with similar structural motifs to This compound demonstrated significant inhibition (IC50 values in low micromolar range) .
2. Anticancer Activity
Research has indicated that compounds containing piperazine and pyrazole moieties exhibit anticancer properties.
- Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A derivative with a similar structure was tested against various cancer cell lines, showing cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : It is hypothesized that the compound interacts with dopamine receptors due to the presence of the piperazine moiety, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : As noted earlier, its ability to inhibit tyrosinase suggests a mechanism involving competitive binding to the enzyme's active site.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 0.18 | Tyrosinase Inhibitor |
| Compound B | Structure B | 27.05 | Anticancer Activity |
| Compound C | Structure C | 0.39 | Antimicrobial |
Q & A
Q. Advanced Research Focus
- Molecular docking : Simulate binding poses in kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- Mutagenesis assays : Identify critical residues by alanine-scanning mutations in target proteins .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .
Contradiction Resolution : If docking predicts strong binding but in vitro activity is weak, investigate off-target effects or cellular permeability .
How can contradictory data in biological assays be resolved?
Advanced Research Focus
Address discrepancies via:
- Dose-response validation : Confirm activity across multiple concentrations to rule out assay artifacts .
- Orthogonal assays : Use complementary methods (e.g., Western blotting for kinase inhibition alongside SPR) .
- Metabolic stability testing : Assess if rapid degradation in cell culture reduces apparent potency .
Case Study : Pyrazolo-pyrimidine analogs showed variable anticancer activity due to substituent-dependent efflux pump interactions .
What computational strategies predict physicochemical properties for formulation?
Q. Basic Research Focus
- LogP calculation : Use software like MarvinSuite to estimate lipophilicity and guide solvent selection .
- Solubility prediction : Apply the Hansen solubility parameters for excipient compatibility .
Advanced Consideration : Molecular dynamics simulations to model aggregation propensity in aqueous buffers .
How can synthetic yields be optimized for scale-up?
Q. Advanced Research Focus
- Catalyst screening : Test palladium complexes (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Reduce reaction times for cyclopropane formation .
- Process analytical technology (PAT) : Monitor intermediates in real-time via FTIR or Raman spectroscopy .
What comparative structural analyses differentiate this compound from analogs?
Q. Basic Research Focus
- Core structure : Pyrazolo[1,5-a]pyrazine vs. pyrazolo[1,5-a]pyrimidine analogs (e.g., altered π-π stacking) .
- Substituent effects : Fluorophenyl vs. chlorophenyl groups in piperazine derivatives (e.g., Cl improves potency but reduces solubility) .
Advanced Tool : Overlay crystallographic data with analogs to identify steric or electronic differences .
What in vivo models are appropriate for preclinical evaluation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
